molecular formula C8H8BrN3 B13448886 5-Azido-2-bromo-1,3-dimethylbenzene

5-Azido-2-bromo-1,3-dimethylbenzene

Cat. No.: B13448886
M. Wt: 226.07 g/mol
InChI Key: ZWPXLZSSWMEUKM-UHFFFAOYSA-N
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Description

5-Azido-2-bromo-1,3-dimethylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, which also contains two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-bromo-1,3-dimethylbenzene typically involves a multi-step process. One common method starts with the bromination of 1,3-dimethylbenzene to introduce the bromine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-bromo-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

    Various Nucleophiles: Used for substitution reactions.

Major Products:

    Amines: Formed from the reduction of the azido group.

    Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Chemistry: 5-Azido-2-bromo-1,3-dimethylbenzene is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in click chemistry for the formation of triazoles .

Biology and Medicine: In biological research, this compound can be used to label biomolecules through azide-alkyne cycloaddition reactions. This labeling is useful in studying biological processes and developing diagnostic tools.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Azido-2-bromo-1,3-dimethylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and substitution. These reactions often involve the formation of reactive intermediates, which can then interact with other molecules to form the desired products .

Comparison with Similar Compounds

    2-Bromo-1,3-dimethylbenzene: Lacks the azido group and thus has different reactivity.

    5-Azido-1,3-dimethylbenzene: Lacks the bromine atom, affecting its chemical properties and reactivity.

Uniqueness: 5-Azido-2-bromo-1,3-dimethylbenzene is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

5-azido-2-bromo-1,3-dimethylbenzene

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3

InChI Key

ZWPXLZSSWMEUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N=[N+]=[N-]

Origin of Product

United States

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